molecular formula C16H22N2 B3051710 N-(pyridin-2-ylmethyl)adamantan-1-amine CAS No. 355382-19-3

N-(pyridin-2-ylmethyl)adamantan-1-amine

Cat. No. B3051710
M. Wt: 242.36 g/mol
InChI Key: JZNCCSXXPQMODA-UHFFFAOYSA-N
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Description

“N-(pyridin-2-ylmethyl)adamantan-1-amine” is a chemical compound with the molecular formula C16H22N2 . It is a derivative of adamantane, a type of compound that has a unique, stable structure due to its cage-like formation .


Synthesis Analysis

The synthesis of N-adamantylated amides, which includes “N-(pyridin-2-ylmethyl)adamantan-1-amine”, has been carried out from 1-adamantyl nitrate in sulfuric acid media . This method has been found useful for the preparation of antiviral drugs .


Molecular Structure Analysis

The molecular weight of “N-(pyridin-2-ylmethyl)adamantan-1-amine” is 242.35928 . The adamantane core in its structure is linked to a nitrogen-containing compound .


Chemical Reactions Analysis

Adamantane derivatives, including “N-(pyridin-2-ylmethyl)adamantan-1-amine”, are known for their high reactivity, which makes them useful as starting materials for the synthesis of various functional adamantane derivatives .

Future Directions

Research in adamantane chemistry, including compounds like “N-(pyridin-2-ylmethyl)adamantan-1-amine”, is a promising field. The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

properties

IUPAC Name

N-(pyridin-2-ylmethyl)adamantan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2/c1-2-4-17-15(3-1)11-18-16-8-12-5-13(9-16)7-14(6-12)10-16/h1-4,12-14,18H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNCCSXXPQMODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80386071
Record name N-(pyridin-2-ylmethyl)adamantan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-2-ylmethyl)adamantan-1-amine

CAS RN

355382-19-3
Record name N-(pyridin-2-ylmethyl)adamantan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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